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Introduction
Polyoxyethylene dodecyl ethers are non-ionic detergents widely utilized in biochemical and

life sciences research for the gentle disruption of cell membranes and solubilization of proteins.

Belonging to the Brij™ series of surfactants, these molecules are characterized by a dodecyl

(C12) hydrophobic tail and a hydrophilic polyoxyethylene head. Their non-denaturing nature

makes them particularly valuable for applications where the preservation of protein structure

and function is critical.

This document provides detailed application notes and protocols for the use of dodecyl ethers,

specifically focusing on Brij™-35 and Brij™-58, in cell lysis procedures for various downstream

applications, including total protein extraction, membrane protein isolation, and

immunoprecipitation.

Mechanism of Action
Dodecyl ethers, like other non-ionic detergents, facilitate cell lysis by disrupting the lipid bilayer

of the cell membrane. The hydrophobic dodecyl tail inserts into the lipid core of the membrane,

while the hydrophilic polyoxyethylene head interacts with the aqueous environment. This

process leads to the formation of mixed micelles containing detergent, lipids, and membrane

proteins, effectively solubilizing the membrane and releasing intracellular contents.[1] Due to
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their bulky, non-charged head groups, they are less likely to denature proteins compared to

ionic detergents like SDS.[1]
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Mechanism of Dodecyl Ether-Mediated Cell Lysis.

Data Presentation: Properties of Common Dodecyl
Ethers
The selection of a specific dodecyl ether depends on the application. Brij™-35 and Brij™-58

are two commonly used examples with distinct properties.
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Property Brij™-35 Brij™-58 Reference

Chemical Name
Polyoxyethylene (23)

lauryl ether

Polyoxyethylene (20)

cetyl ether
[1]

Molecular Weight (

g/mol )
~1199.5 ~1122 [1]

Critical Micelle

Concentration (CMC)
0.09 mM (0.011% w/v)

0.08 mM (0.0086%

w/v)
[1]

Aggregation Number 40 70 [1]

Cloud Point >100 °C >100 °C [1]

Dialyzable No No [1]

Experimental Protocols
Protocol 1: General Mammalian Cell Lysis for Total
Protein Extraction
This protocol is suitable for the extraction of total cellular proteins from cultured mammalian

cells for downstream applications like Western blotting.

Materials:

Lysis Buffer:

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA

1% (v/v) Brij™-35 or Brij™-58

Protease Inhibitor Cocktail (added fresh)

Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
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Phosphate-Buffered Saline (PBS), ice-cold

Cell scraper (for adherent cells)

Microcentrifuge

Procedure for Adherent Cells:

Place the cell culture dish on ice and aspirate the culture medium.

Wash the cells once with ice-cold PBS.

Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a

10 cm dish).

Incubate the dish on ice for 15-30 minutes.

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled

microcentrifuge tube.

Vortex the lysate gently for 10 seconds.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA

assay).[2]

The lysate is now ready for downstream analysis or can be stored at -80°C.

Procedure for Suspension Cells:

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Centrifuge again and discard the supernatant.
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Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

Incubate on ice for 15-30 minutes with occasional gentle vortexing.

Proceed from step 7 of the adherent cell protocol.
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Workflow for General Cell Lysis using Dodecyl Ether.
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Protocol 2: Enrichment of Membrane Proteins
This protocol is adapted for the enrichment of membrane proteins, particularly from the plasma

membrane, using Brij™-58.[3]

Materials:

Homogenization Buffer: 250 mM Sucrose, 50 mM HEPES-KOH pH 7.5, 5% Glycerol, 50 mM

NaPPi, 1 mM NaMoO4, 25 mM NaF, 10 mM EDTA, 0.5% PVP, 3 mM DTT, Protease Inhibitor

Cocktail.

Brij™-58 Treatment Buffer: Homogenization Buffer containing 1% (w/v) Brij™-58.

Dounce homogenizer or similar tissue disruptor.

Ultracentrifuge.

Procedure:

Harvest cells or tissues and wash with ice-cold PBS.

Homogenize the sample in ice-cold Homogenization Buffer using a Dounce homogenizer.

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and large

debris.

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the total membrane fraction (microsomes).

Discard the supernatant and resuspend the microsomal pellet in Brij™-58 Treatment Buffer.

Incubate on ice for 30 minutes with gentle agitation.

Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet will be enriched in plasma

membrane proteins, while more soluble organellar membrane proteins will be in the

supernatant.[3]
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Carefully remove the supernatant. The pellet contains the enriched membrane protein

fraction.

Resuspend the pellet in a suitable buffer for downstream analysis.

Protocol 3: Cell Lysis for Immunoprecipitation (IP)
The mild, non-denaturing properties of dodecyl ethers make them suitable for preparing

lysates for co-immunoprecipitation (Co-IP) where protein-protein interactions need to be

preserved.[4]

Materials:

IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Brij™-58,

Protease and Phosphatase Inhibitor Cocktails.

Antibody specific to the protein of interest.

Protein A/G magnetic or agarose beads.

Procedure:

Prepare cell lysate as described in Protocol 1 using the IP Lysis Buffer.

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a

rotator.

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

Add the specific primary antibody to the pre-cleared lysate and incubate for 1-4 hours or

overnight at 4°C with gentle rotation.

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at

4°C to capture the immune complexes.

Pellet the beads and wash them 3-5 times with ice-cold IP Lysis Buffer.
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Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH

glycine buffer or SDS-PAGE sample buffer).

The eluted proteins are ready for analysis by Western blotting or mass spectrometry.
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Immunoprecipitation Workflow using a Dodecyl Ether-based Lysis Buffer.
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Quantitative Data Summary
Comparison of Detergents for Protein Solubilization
While comprehensive quantitative data directly comparing the lysis efficiency of various

dodecyl ethers is limited in readily available literature, studies often compare their

performance to other non-ionic detergents like Triton X-100.
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Detergent
Typical
Concentrati
on

Total
Protein
Yield (% of
control)

Specific
Protein
Yield (% of
control)

Notes
Reference(s
)

Brij™-35
0.1 - 1.0%

(v/v)

Comparable

to Triton X-

100

Variable,

protein-

dependent

Often used in

cell-free

expression

systems for

GPCRs,

yielding high

soluble

protein

fractions.[5]

May be less

effective than

Triton X-100

for

solubilizing

some

membrane

proteins.

[5][6]

Brij™-58
0.1 - 1.0%

(v/v)

Comparable

to Triton X-

100

Variable,

protein-

dependent

Effective for

enriching

plasma

membrane

proteins and

stabilizing

therapeutic

proteins.[2][3]

Can be used

for isolating

detergent-

resistant

membranes

(lipid rafts).[7]

[2][3][7]
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Triton X-100
0.1 - 1.0%

(v/v)

100%

(Control)

100%

(Control)

A widely used

non-ionic

detergent for

general cell

lysis. May

disrupt some

protein

complexes

more readily

than Brij™

detergents.

Can interfere

with some

downstream

applications.

[6]

Note: Protein yield is highly dependent on the cell type, protein of interest, and the complete

composition of the lysis buffer.

Compatibility with Protein Assays
The presence of detergents in cell lysates can interfere with common protein quantification

assays.

Protein Assay
Brij™-35
Compatibility

Brij™-58
Compatibility

Reference(s)

BCA Assay Compatible up to 5% Compatible up to 1% [1][2]

Bradford Assay

Compatible up to

0.1% (Detergent-

compatible

formulations available)

Compatible

(Detergent-compatible

formulations available)

[8][9]

Modified Lowry Assay Interferes Interferes

Downstream Application Considerations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.researchgate.net/publication/286339965_Comparison_of_the_solubilization_of_human_platelet_protein_cholesterol_gamma_glutamyltransferase_and_lactate_dehydrogenase_by_triton_X-100_and_Brij-35
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
https://pubmed.ncbi.nlm.nih.gov/31811896/
https://www.research.colostate.edu/pmf/wp-content/uploads/sites/17/2020/07/Detergents_MassSpec.pdf
https://tools.thermofisher.com/content/sfs/brochures/1601757-Cell-Lysis-Handbook.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blotting: Lysates prepared with Brij™ detergents are generally compatible with

Western blotting. For phosphoprotein analysis, it is crucial to include phosphatase inhibitors

in the lysis buffer.[10]

Immunoprecipitation: The mild nature of Brij™ detergents is advantageous for preserving

protein-protein interactions in Co-IP experiments.[4]

Mass Spectrometry: Brij™ detergents are generally considered incompatible with direct LC-

MS analysis and must be removed from the sample prior to analysis.[5][8][11]

Lipid Raft Isolation: Brij™ detergents, particularly Brij™-58 and Brij™-98, are used to isolate

detergent-resistant membranes (DRMs), which are thought to be enriched in lipid rafts.[7][12]

[13]

Troubleshooting
Low Protein Yield:

Increase the concentration of the Brij™ detergent (up to 2%).

Increase the incubation time on ice.

Incorporate mechanical disruption (e.g., sonication) after adding the lysis buffer.[14][15]

Protein Degradation:

Ensure protease and phosphatase inhibitors are fresh and used at the recommended

concentration.

Keep samples on ice at all times.

Incomplete Lysis:

Ensure the volume of lysis buffer is sufficient for the number of cells or amount of tissue.

For tough tissues, mechanical homogenization is essential.

Conclusion
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Polyoxyethylene dodecyl ethers, such as Brij™-35 and Brij™-58, are versatile and effective

non-ionic detergents for a range of cell lysis applications. Their mild, non-denaturing properties

are particularly beneficial for studies involving protein structure and function, protein-protein

interactions, and the isolation of specific membrane domains. The choice of a specific dodecyl
ether and the optimization of the lysis protocol are critical for achieving high-quality results in

downstream analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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